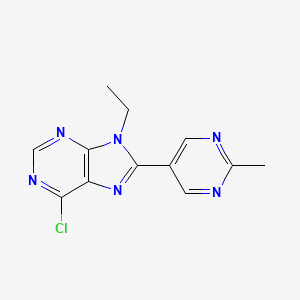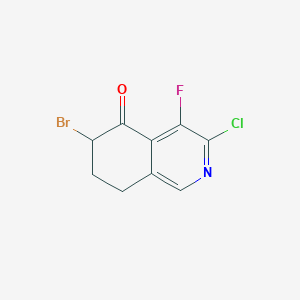
6-Bromo-3-chloro-4-fluoro-7,8-dihydroisoquinolin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone is a heterocyclic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the isoquinolinone core. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cyclization: The formation of the isoquinolinone ring structure is often accomplished through cyclization reactions involving suitable precursors and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of appropriate solvents, reaction conditions, and purification techniques to ensure the consistent quality of the final product.
化学反应分析
Types of Reactions
6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic reagents can be used under appropriate conditions (e.g., temperature, solvent) to achieve substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Coupling Reactions: Palladium catalysts and suitable ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex, multi-ring structures.
科学研究应用
6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
相似化合物的比较
Similar Compounds
6-bromo-3-chloro-4-fluoro-isoquinoline: Lacks the dihydro and isoquinolinone features but shares the halogenation pattern.
7,8-dihydro-5(6H)-isoquinolinone: Lacks the halogen atoms but retains the core isoquinolinone structure.
6-bromo-3-chloro-4-fluoro-quinolinone: Similar halogenation pattern but with a quinolinone core instead of isoquinolinone.
Uniqueness
6-bromo-3-chloro-4-fluoro-7,8-dihydro-5(6H)-Isoquinolinone is unique due to the specific combination of bromine, chlorine, and fluorine atoms attached to the isoquinolinone core. This unique structure imparts distinct chemical properties, making it valuable for various research and industrial applications.
属性
分子式 |
C9H6BrClFNO |
|---|---|
分子量 |
278.50 g/mol |
IUPAC 名称 |
6-bromo-3-chloro-4-fluoro-7,8-dihydro-6H-isoquinolin-5-one |
InChI |
InChI=1S/C9H6BrClFNO/c10-5-2-1-4-3-13-9(11)7(12)6(4)8(5)14/h3,5H,1-2H2 |
InChI 键 |
QMYIIGYQZQACSR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CN=C(C(=C2C(=O)C1Br)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


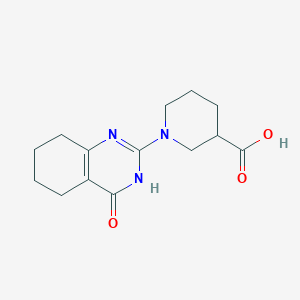
![8-(Tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid](/img/structure/B11844507.png)
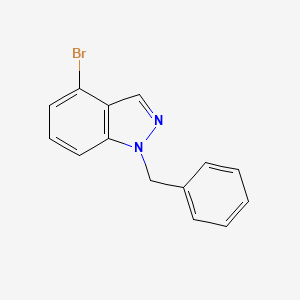
![5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11844515.png)
![N-(2-Phenyl-2,3-dihydro-1H-indeno[1,2-b]azet-1-yl)acetamide](/img/structure/B11844522.png)
![4-Chloro-1-(cyclopropylmethyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11844527.png)

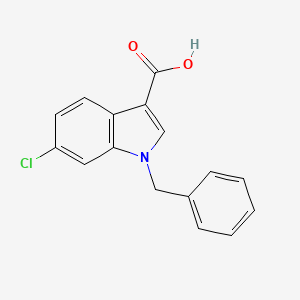

![5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B11844539.png)

![1-[(4-Fluorophenyl)methyl]-2,3-dihydro-2-(methylamino)quinazolin-4(1H)-one](/img/structure/B11844557.png)

